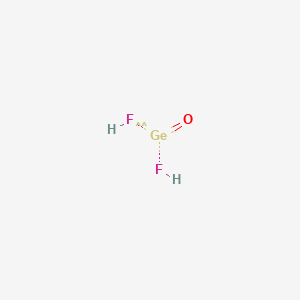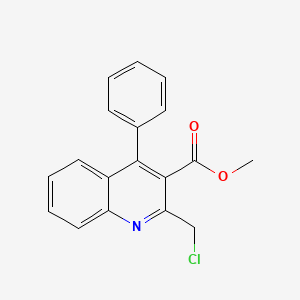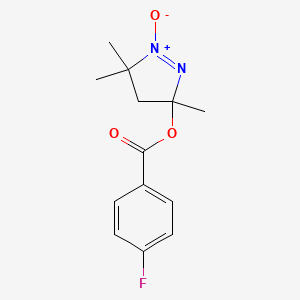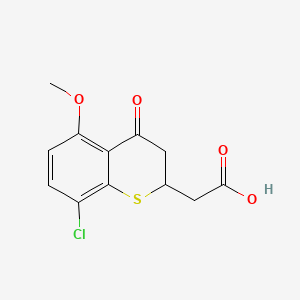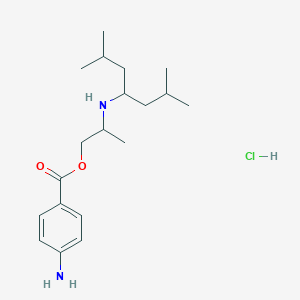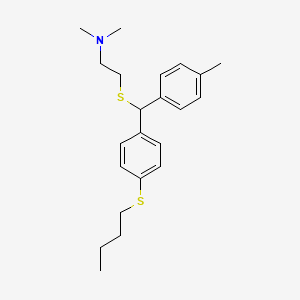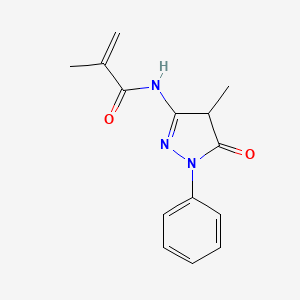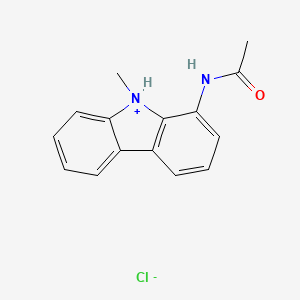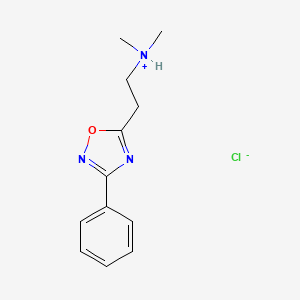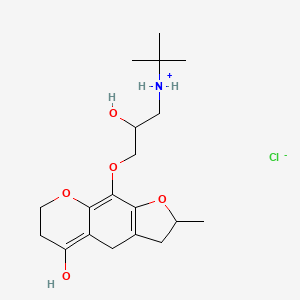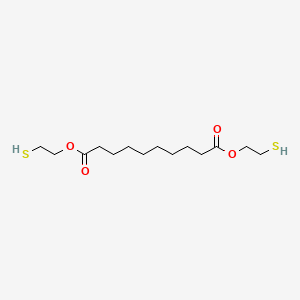
Decanedioic acid, bis(2-mercaptoethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanedioic acid, bis(2-mercaptoethyl) ester: is an organic compound with the molecular formula C14H26O4S2 It is a diester derived from decanedioic acid and 2-mercaptoethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of decanedioic acid, bis(2-mercaptoethyl) ester typically involves the esterification of decanedioic acid with 2-mercaptoethanol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Decanedioic acid, bis(2-mercaptoethyl) ester can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted esters or thiol derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Decanedioic acid, bis(2-mercaptoethyl) ester is used as a building block in organic synthesis. Its unique reactivity allows for the creation of complex molecules and polymers.
Biology: In biological research, this compound can be used to study the interactions of sulfur-containing molecules with biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the development of drugs targeting specific molecular pathways involving sulfur-containing groups.
Industry: In industrial applications, this compound is used as a plasticizer, lubricant, and stabilizer in various formulations. Its ability to modify the physical properties of materials makes it valuable in the production of plastics, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of decanedioic acid, bis(2-mercaptoethyl) ester involves its interaction with molecular targets through its ester and thiol groups. These functional groups can form covalent bonds with proteins, enzymes, and other biomolecules, leading to changes in their activity and function. The compound may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Decanedioic acid, bis(2-ethylhexyl) ester: Used as a plasticizer and lubricant.
Decanedioic acid, bis(2-ethoxyethyl) ester: Known for its use in coatings and adhesives.
Bis(2,2,6,6-tetramethyl-4-piperidyl) sebacate: Used as a UV stabilizer in plastics.
Uniqueness: Decanedioic acid, bis(2-mercaptoethyl) ester is unique due to its thiol groups, which impart distinct chemical reactivity and potential biological activity. This sets it apart from other esters of decanedioic acid, which may lack these reactive sulfur-containing groups.
Propiedades
Número CAS |
60642-69-5 |
|---|---|
Fórmula molecular |
C14H26O4S2 |
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
bis(2-sulfanylethyl) decanedioate |
InChI |
InChI=1S/C14H26O4S2/c15-13(17-9-11-19)7-5-3-1-2-4-6-8-14(16)18-10-12-20/h19-20H,1-12H2 |
Clave InChI |
ZQYBCMFYQIVHKA-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCC(=O)OCCS)CCCC(=O)OCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


